molecular formula C12H12BrClN2 B11831955 N-(3-Bromopropyl)-7-chloroquinolin-4-amine CAS No. 60548-23-4

N-(3-Bromopropyl)-7-chloroquinolin-4-amine

Cat. No.: B11831955
CAS No.: 60548-23-4
M. Wt: 299.59 g/mol
InChI Key: OJNLRLKOOJSUHH-UHFFFAOYSA-N
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Description

N-(3-Bromopropyl)-7-chloroquinolin-4-amine (CAS 60548-23-4) is a chemical compound with the molecular formula C12H12BrClN2 and a molecular weight of 299.59 g/mol . This molecule features a 7-chloroquinoline scaffold, which is recognized as a privileged structure in medicinal chemistry, linked to a 3-bromopropyl chain via an amine group . The 7-chloroquinoline core is a well-established pharmacophore with significant research value. This scaffold is foundational for compounds investigated for a range of biological activities, including as inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease and as agents against protozoan parasites like Plasmodium falciparum , which causes malaria . The presence of the reactive bromine atom on the propyl side chain makes this compound a versatile chemical reagent (chemical intermediate), particularly useful for further synthetic modifications. It can undergo nucleophilic substitution reactions, allowing researchers to functionalize the side chain and create novel derivatives for structure-activity relationship (SAR) studies or to develop more complex molecules . For instance, this compound has been used as a key intermediate in the synthesis of novel 1,3-thiazinan-4-one derivatives evaluated for antimalarial activity . Researchers in medicinal chemistry and drug discovery may find this compound valuable for designing and synthesizing new potential therapeutic agents. The structural motif of 4-amino-7-chloroquinoline is associated with mechanisms such as inhibition of hemozoin formation in malaria parasites and has been explored for repurposing against other targets . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60548-23-4

Molecular Formula

C12H12BrClN2

Molecular Weight

299.59 g/mol

IUPAC Name

N-(3-bromopropyl)-7-chloroquinolin-4-amine

InChI

InChI=1S/C12H12BrClN2/c13-5-1-6-15-11-4-7-16-12-8-9(14)2-3-10(11)12/h2-4,7-8H,1,5-6H2,(H,15,16)

InChI Key

OJNLRLKOOJSUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)NCCCBr

Origin of Product

United States

Synthetic Strategies Utilizing N 3 Bromopropyl 7 Chloroquinolin 4 Amine

Direct Nucleophilic Substitution Reactions with Amines

One of the most straightforward and widely used applications of N-(3-Bromopropyl)-7-chloroquinolin-4-amine is in nucleophilic substitution reactions with amine-containing compounds. Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that can readily displace the bromide ion, forming a new carbon-nitrogen bond. wikipedia.orgchemguide.co.uk This reaction is a cornerstone for elaborating the quinoline (B57606) core with diverse functional groups.

The reaction between this compound and various primary or secondary amines is a classic example of N-alkylation. wikipedia.orglibretexts.org This process effectively attaches the 7-chloroquinolin-4-amine (B103981) moiety to the amine, serving as a powerful method for side chain elongation and the introduction of new functionalities. nih.gov The product amine, however, is also nucleophilic and can react further, potentially leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.ukmasterorganicchemistry.commsu.edu To favor the formation of the desired mono-alkylated product, reaction conditions, such as using a large excess of the starting amine, can be carefully controlled. libretexts.org This strategy is fundamental in medicinal chemistry for creating libraries of related compounds to study structure-activity relationships (SAR). nih.gov

Table 1: Examples of Amine Alkylation for Side Chain Functionalization
Reactant AmineResulting Product ClassSignificance
Primary Alkylamines (e.g., n-butylamine)N-alkyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diaminesElongates the side chain and introduces a secondary amine group for further modification.
Secondary Amines (e.g., Diethylamine)N,N-dialkyl-N'-(7-chloroquinolin-4-yl)propane-1,3-diaminesCreates a terminal tertiary amine, which can alter basicity and pharmacological properties.
AnilinesN-aryl-N'-(7-chloroquinolin-4-yl)propane-1,3-diaminesIncorporates aromatic moieties, increasing structural complexity and potential for π-stacking interactions.

A specialized application of N-alkylation involves the use of diamines to construct larger, cyclic structures. Piperazine (B1678402) and its derivatives are particularly common in this regard. The reaction of this compound with a piperazine derivative can be tailored to link the quinoline nucleus into a more complex macrocyclic system. For instance, reacting the bromo-precursor with 1,4-bis(3-aminopropyl)piperazine (B145938) is a documented strategy for creating elaborate molecules with potential therapeutic applications. nih.gov Such reactions are pivotal in generating compounds where the piperazine ring acts as a central scaffold, connecting the quinoline moiety to other chemical entities. nih.govresearchgate.net This approach has been successfully used to synthesize novel aminoquinolines with activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Table 2: Synthesis of Piperazine-Containing Systems
ReactantProduct Structure FeatureSynthetic Goal
PiperazineForms N-(3-(piperazin-1-yl)propyl)-7-chloroquinolin-4-amineIntroduces a reactive secondary amine within the piperazine ring for further derivatization.
N-methylpiperazineForms N-(3-(4-methylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amineCreates a terminal tertiary amine, often used in drug design to enhance solubility and receptor binding. nih.gov
1,4-bis(3-aminopropyl)piperazineLinks the 7-chloroquinoline (B30040) core to a complex polyamine chainGenerates large, flexible molecules with multiple basic centers, explored for antimalarial activity. nih.gov

Click Chemistry Applications for Triazole Formation

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts. nih.govsigmaaldrich.comsigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.govalliedacademies.org this compound is an ideal precursor for engaging in this chemistry.

The synthetic sequence begins with the conversion of the bromide to an azide (B81097). This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃), to yield N-(3-azidopropyl)-7-chloroquinolin-4-amine. This azide intermediate is then "clicked" with a terminal alkyne in the presence of a copper(I) catalyst. researchgate.netmdpi.com This methodology allows for the covalent linking of the 7-chloroquinoline scaffold to a vast array of other molecules, provided they bear a terminal alkyne functionality. nih.gov This strategy has been extensively used to synthesize novel 7-chloroquinoline-triazole derivatives. nih.govresearchgate.net

Table 3: Triazole Formation via Click Chemistry
StepReactionIntermediate/ProductSignificance
1. Azide FormationReaction of this compound with NaN₃N-(3-azidopropyl)-7-chloroquinolin-4-amineConverts the alkyl halide into a click-reactive azide moiety.
2. CuAAC ReactionReaction of the azide intermediate with a terminal alkyne (R-C≡CH) and a Cu(I) catalyst1-(3-((7-chloroquinolin-4-yl)amino)propyl)-4-substituted-1H-1,2,3-triazoleForms a stable, aromatic triazole linker, connecting the quinoline to a diverse range of "R" groups. nih.gov

Hybrid Molecule Construction Methodologies

The creation of hybrid molecules—single chemical entities that combine two or more distinct pharmacophores—is a powerful strategy in drug discovery. researchgate.net The goal is to develop agents with dual modes of action or improved pharmacological profiles. This compound, with its reactive handle, is an excellent tool for this purpose, serving as a linker to covalently connect the 7-chloroquinoline core to other biologically active fragments. nih.govresearchgate.net

The synthetic strategies discussed previously are the primary methodologies for constructing these hybrids. Nucleophilic substitution can be used to link the quinoline to another pharmacophore containing an amine, such as a benzimidazole (B57391) or pyrazoline derivative. nih.govmdpi.com Similarly, click chemistry provides a robust method for joining the quinoline with any alkyne-modified pharmacophore. malariaworld.orgfuture-science.comnih.gov These approaches have led to the development of numerous hybrid compounds, including 7-chloroquinoline-sulfonamide and 7-chloroquinoline-chalcone hybrids, which have been investigated for their potential as antimalarial and anticancer agents. researchgate.netnih.govtandfonline.comresearchgate.net

Table 4: Methodologies for Hybrid Molecule Construction
MethodologyLinked Pharmacophore ExampleResulting Hybrid ClassReference
Nucleophilic SubstitutionBenzimidazole7-chloro-4-aminoquinoline-benzimidazole hybrids mdpi.com
Nucleophilic SubstitutionPyrazoline7-chloro-4-aminoquinoline-pyrazoline hybrids nih.gov
Click Chemistry (CuAAC)Sulfonamide7-chloroquinoline-sulfonamide- researchgate.netmalariaworld.orgfuture-science.com-triazole hybrids future-science.comnih.gov
Neat Reaction ConditionsPrimaquine (B1584692) (an 8-aminoquinoline)Primaquine-chloroquine hybrid molecules nih.gov

Development and Characterization of N 3 Bromopropyl 7 Chloroquinolin 4 Amine Derivatives

Synthesis of Aminoquinoline Analogues

A primary route for derivatization involves the nucleophilic substitution of the terminal bromine on the propyl chain. This allows for the introduction of various amine-containing functional groups, leading to the formation of secondary and tertiary amine analogues, as well as the incorporation of cyclic structures. These modifications are often pursued to alter the molecule's physicochemical properties. The precursor for these syntheses is typically generated by reacting 4,7-dichloroquinoline (B193633) with an excess of a diamine, such as 1,3-diaminopropane (B46017), to yield N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. nih.govresearchgate.netsphinxsai.com This intermediate possesses a terminal primary amine that can then be functionalized in subsequent steps.

Secondary and Tertiary Amine Functionalizations

The synthesis of secondary and tertiary amine derivatives from the 4-aminoquinoline (B48711) core is a common strategy. Starting with a precursor like 4,7-dichloroquinoline, reaction with N,N-dimethyl-propane-1,3-diamine at elevated temperatures (around 130 °C) directly yields the tertiary amine derivative, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine. nih.gov The general procedure involves heating the substituted quinoline (B57606) with the desired mono- or dialkyl amine. nih.gov After the reaction, the mixture is cooled and worked up using a solvent like dichloromethane, followed by washing with aqueous sodium bicarbonate, water, and brine to purify the product. nih.gov This straightforward approach allows for the generation of a library of compounds with varied amine substitutions at the terminus of the propyl side chain.

Incorporation of Cycloalkyl Moieties (e.g., N1-(7-chloroquinolin-4-yl)-N3-cyclohexylpropane-1,3-diamine, AM1009)

The incorporation of cyclic structures, such as cycloalkyl groups, onto the terminal amine of the side chain is another key modification. The synthesis of compounds like N1-(7-chloroquinolin-4-yl)-N3-cyclohexylpropane-1,3-diamine (AM1009) exemplifies this approach. The synthesis typically begins with the creation of the key intermediate, N1-(7-chloroquinolin-4-yl)propane-1,3-diamine. researchgate.netsphinxsai.com This is achieved by refluxing 4,7-dichloroquinoline with 1,3-diaminopropane in ethanol (B145695). researchgate.netsphinxsai.com Following the formation of this intermediate, the terminal primary amine can undergo reductive amination with a cyclic ketone, such as cyclohexanone. This two-step process, starting from the readily available 4,7-dichloroquinoline, provides an efficient route to these more complex diamine derivatives.

Generation of Quinolino-Heterocycle Conjugates

Molecular hybridization, which involves covalently linking the N-(3-Bromopropyl)-7-chloroquinolin-4-amine scaffold to other heterocyclic systems, is a prominent strategy in medicinal chemistry research. nih.gov This approach aims to create novel chemical entities by combining the structural features of different pharmacophores. The flexible three-carbon linker of the parent compound is instrumental in facilitating the conjugation with various heterocycles, including triazoles, thiazinan-4-ones, and sulfonamides.

Quinoline-Triazole Hybrids

The synthesis of quinoline-triazole hybrids frequently employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". researchgate.netsemanticscholar.org In a typical synthetic route, an azide (B81097) precursor is reacted with a terminal alkyne. For instance, to create these hybrids, one synthetic pathway involves converting a precursor like N1-(7-chloroquinolin-4-yl)benzene-1,4-diamine into an azide derivative, N-(4-azidophenyl)-7-chloroquinolin-4-amine. future-science.com This is achieved by treating the diamine with sodium nitrite (B80452) in hydrochloric acid, followed by reaction with sodium azide. future-science.com Separately, alkyne-functionalized sulfonamides can be prepared. future-science.com The final hybridization step involves stirring the quinoline-azide and the alkyne partner in a solvent system like t-BuOH and water, with a catalyst system of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) pentahydrate, to form the stable 1,2,3-triazole ring that links the two moieties. researchgate.netfuture-science.com

Table 1: Synthesis of Quinoline-Triazole Hybrids via Click Chemistry
Quinoline PrecursorAlkyne PartnerCatalyst SystemResulting Hybrid StructureReference
N-(4-azidophenyl)-7-chloroquinolin-4-amineSulfonamide-based alkynesCuSO₄·5H₂O, Sodium AscorbateSulfonamide-quinoline- rsc.orgnih.govmdpi.com-triazole hybrid future-science.com
2-azido-N-(7-chloroquinolin-4-ylaminoalkyl)acetamidesVarious terminal alkynesCuI4-amino-7-chloroquinoline-based 1,2,3-triazole hybrid researchgate.net

Quinoline-Thiazinan-4-one Derivatives

The generation of quinoline-thiazinan-4-one derivatives involves a multi-step synthetic pathway. One established method begins with the key intermediate N1-(7-chloroquinolin-4-yl)propane-1,3-diamine (I), synthesized from 4,7-dichloroquinoline and 1,3-diaminopropane. sphinxsai.com This intermediate then undergoes a cyclocondensation reaction with 3-mercaptopropionic acid and a substituted aldehyde in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. sphinxsai.com This reaction constructs the 1,3-thiazinan-4-one ring, resulting in the final hybrid compound, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-substituted-1,3-thiazinan-4-one. sphinxsai.com The substituent at the 2-position of the thiazinan-4-one ring is determined by the choice of aldehyde used in the reaction.

Table 2: Synthesis of Quinoline-Thiazinan-4-one Derivatives
StepReactantsReagents/ConditionsIntermediate/ProductReference
14,7-dichloroquinoline, 1,3-DiaminopropaneRefluxN1-(7-chloroquinolin-4-yl)propane-1,3-diamine (I) sphinxsai.com
2Intermediate (I), 3-mercaptopropionic acid, Substituted aldehydeDCC, THF, Room Temperature3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-substituted-1,3-thiazinan-4-one sphinxsai.com

Quinoline-Sulfonamide Hybrid Compounds

Quinoline-sulfonamide hybrids are synthesized by forming a stable sulfonamide linkage. A common synthetic strategy involves the acylation of an aminoquinoline derivative with a sulfonyl chloride. nih.govresearchgate.net For example, various aminoquinolines can be reacted with 4-substituted-benzenesulfonyl chlorides. nih.gov In a different approach, a series of quinoline-sulfonamide compounds (QS1–12) were synthesized with reported yields of 85–92%. rsc.org The synthesis of these hybrids often involves a two-step procedure where an aminoquinoline is first acylated, followed by complexation if metal complexes are the target. nih.govresearchgate.net The specific conditions, such as the choice of solvent and base, are adapted depending on the specific reactants. The resulting hybrid molecules combine the structural features of both the quinoline and sulfonamide pharmacophores. rsc.org

Quinoline-Pyrazoline Hybrids

The synthesis of hybrid molecules incorporating both the 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) moiety is a significant area of research. nih.gov These hybrids are typically prepared through a cyclocondensation reaction. nih.gov The general synthetic strategy begins with the reaction of a 7-chloroquinoline (B30040) precursor, which is modified to include a chalcone-like intermediate. Chalcones, or α,β-unsaturated ketones, are key precursors for the synthesis of pyrazolines. researchgate.net

The process often involves reacting an aminoacetophenone with 4,7-dichloroquinoline to form a quinoline-acetophenone intermediate. researchgate.net This intermediate is then subjected to a Claisen-Schmidt condensation with various substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol (B129727) to yield quinoline-chalcone hybrids. researchgate.net The final step is the cyclization of these chalcone (B49325) derivatives with hydrazine (B178648) hydrate (B1144303) (or its derivatives, like phenylhydrazine) in a solvent such as ethanol under reflux. researchgate.netresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system, followed by intramolecular cyclization and dehydration to form the stable five-membered pyrazoline ring. researchgate.net The electron density of substituents on the aryl ring of the chalcone can influence the rates of these cyclocondensation reactions. nih.gov This synthetic approach allows for the creation of a diverse library of quinoline-pyrazoline hybrids by varying the substituents on the benzaldehyde (B42025) precursor. nih.govresearchgate.net

Quinoline-β-Lactam Conjugates

Quinoline-β-lactam conjugates are another important class of hybrid molecules developed from the 7-chloroquinolin-4-amine (B103981) framework. The synthesis of these conjugates involves coupling the pre-formed 4-amino-7-chloroquinoline moiety with a separate, pre-synthesized β-lactam ring. researchgate.net The β-lactam (2-azetidinone) ring itself is a key pharmacophore, and its conjugation to the quinoline core aims to create dual-action compounds. researchgate.netnih.gov

A common synthetic route involves preparing ω-aminoalkyl derivatives of 7-chloroquinolin-4-amine, for example, by reacting 4,7-dichloroquinoline with propanolamine. researchgate.net The resulting alcohol can then be converted to a more reactive leaving group, such as a mesylate, by treatment with methanesulfonyl chloride. researchgate.net In parallel, the β-lactam component, often a 3-amino-2-azetidinone, is prepared separately. researchgate.net The final conjugation step is achieved by nucleophilic substitution, where the amino group of the β-lactam displaces the mesylate group of the quinoline derivative. researchgate.net This reaction is typically carried out in a dry polar aprotic solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3) to facilitate the reaction. researchgate.net The nature and length of the alkyl chain linking the two heterocyclic systems, as well as the substituents on the β-lactam ring, are critical variables that can be modified to tune the properties of the final conjugate. nih.gov

Spectroscopic and Structural Elucidation of Derivatives

The definitive identification and structural confirmation of newly synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of quinoline derivatives. nih.gov Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of quinoline-based hybrids, the aromatic protons of the quinoline ring typically appear as doublets and multiplets in the downfield region (δ 7.0-9.0 ppm). For instance, the proton at position 2 of the quinoline ring is often observed as a doublet around δ 8.78 ppm. nih.gov Protons of the pyrazoline ring in quinoline-pyrazoline hybrids show characteristic signals: the CH proton often appears as a doublet of doublets around δ 5.5-6.0 ppm, while the CH₂ protons appear as two separate doublet of doublets at approximately δ 3.0-4.0 ppm, due to their diastereotopic nature. For quinoline-β-lactam conjugates, the protons on the four-membered azetidinone ring (H-3 and H-4) are particularly diagnostic, appearing as doublets with specific coupling constants (J) that can help determine their relative stereochemistry (cis or trans). nih.govipb.pt

In ¹³C NMR spectra, the carbon atoms of the quinoline ring resonate in the aromatic region (δ 100-155 ppm). nih.gov The carbonyl carbon of the β-lactam ring is a key indicator in quinoline-β-lactam conjugates, typically appearing significantly downfield around δ 160-170 ppm. nih.gov The carbons of the pyrazoline ring in the corresponding hybrids also show distinct signals that confirm the successful formation of the heterocyclic ring. researchgate.net

Compound TypeTechniqueKey Functional GroupApproximate Chemical Shift (δ, ppm)Reference
Quinoline Core¹H NMRH-2~8.78 (d) nih.gov
Quinoline Core¹H NMRAromatic Protons7.0 - 9.0 (m) nih.gov
Quinoline-Pyrazoline¹H NMRPyrazoline CH5.5 - 6.0 (dd) researchgate.net
Quinoline-Pyrazoline¹H NMRPyrazoline CH₂3.0 - 4.0 (dd) researchgate.net
Quinoline-β-Lactam¹H NMRβ-Lactam H-3, H-45.0 - 6.0 (d) nih.gov
Quinoline Core¹³C NMRAromatic Carbons100 - 155 nih.gov
Quinoline-β-Lactam¹³C NMRβ-Lactam C=O160 - 170 nih.gov

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of the synthesized derivatives. Techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions, typically protonated molecules [M+H]⁺. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass. mdpi.commdpi.com This is essential for confirming that the desired reaction has occurred and for verifying the purity of the compound. nih.gov Tandem mass spectrometry (ESI-CID-MS²) can be employed to study the fragmentation patterns of the molecular ions, which provides further structural information and helps to confirm the connectivity of the different molecular fragments, such as the quinoline core and the attached heterocyclic ring. nih.gov

TechniqueInformation ObtainedTypical ApplicationReference
ESI-MSMolecular WeightDetection of protonated molecular ion [M+H]⁺ nih.gov
HRMSElemental CompositionAccurate mass measurement to confirm molecular formula mdpi.commdpi.comnih.gov
ESI-CID-MS²Structural ConnectivityAnalysis of fragmentation patterns to elucidate structure nih.gov

Infrared Spectroscopy (FT-IR, IR)

Infrared (IR) spectroscopy, often in the form of Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For quinoline-β-lactam conjugates, the most prominent and diagnostic absorption band is that of the β-lactam carbonyl (C=O) group, which appears at a characteristically high wavenumber, typically in the range of 1730-1760 cm⁻¹, due to the ring strain. nih.gov The N-H stretching vibration of the amine linker connecting the quinoline and the other heterocycle usually appears as a sharp peak in the 3300-3500 cm⁻¹ region. nih.gov Other characteristic peaks include those for aromatic C=C and C-N stretching vibrations within the quinoline ring system. nih.gov

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Reference
Amine (N-H)Stretching3300 - 3500 nih.gov
β-Lactam Carbonyl (C=O)Stretching1730 - 1760 nih.gov
Aromatic (C=C)Stretching~1600 nih.gov
C-NStretching1100 - 1400 nih.gov

X-ray Crystallography for Solid-State Structure Confirmation

While spectroscopic methods provide robust evidence for the chemical structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof of structure, including the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique is particularly valuable for confirming the relative stereochemistry of chiral centers, such as those that can be formed in the pyrazoline or β-lactam rings during synthesis. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined. researchgate.net This provides an absolute confirmation of the proposed molecular structure and configuration, resolving any ambiguities that may remain after spectroscopic analysis. ipb.ptresearchgate.net

In Vitro Biological Activities of N 3 Bromopropyl 7 Chloroquinolin 4 Amine Derivatives

Antileishmanial Activity

Derivatives built upon the 7-chloroquinoline (B30040) scaffold have demonstrated significant antileishmanial properties. These compounds are often synthesized by reacting the precursor, N-(3-Bromopropyl)-7-chloroquinolin-4-amine, with various amines to create a diverse library of molecules for biological screening.

The effectiveness of these quinoline (B57606) derivatives is typically evaluated against the two main life stages of the Leishmania parasite: the extracellular, flagellated promastigote form found in the sandfly vector, and the intracellular, non-flagellated amastigote form that resides within host macrophages.

Studies have shown that these compounds are active against both forms of various Leishmania species, including L. amazonensis and L. infantum, which are responsible for cutaneous and visceral leishmaniasis, respectively. For instance, a derivative known as AM1009, synthesized from this compound, displayed a potent response against both L. amazonensis and L. infantum promastigotes and their axenic amastigotes. nih.gov Similarly, other 7-chloro-4-quinolinyl hydrazone derivatives have been reported to be active against intracellular amastigotes of L. amazonensis. nih.govresearchgate.net Research on clioquinol (B1669181), another quinoline derivative, also confirmed its inhibitory effects on both promastigotes and amastigotes of L. amazonensis and L. infantum. nih.gov

The activity is not limited to these species; various quinoline derivatives have been tested and found effective against other species like L. braziliensis, L. donovani, and L. major. nih.govnih.govnih.gov Notably, some derivatives show higher potency against the clinically relevant amastigote form than the promastigote form, which is a crucial characteristic for a potential drug candidate. nih.govnih.govfrontiersin.org

A key metric for quantifying the antileishmanial activity of a compound is its half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit 50% of the parasite's growth or viability. Lower EC₅₀ values indicate higher potency.

Research has documented a range of EC₅₀ values for various this compound derivatives, highlighting their potential. For example, the derivative AM1009 showed EC₅₀ values of 2.41 µM against L. amazonensis promastigotes and a more potent 0.38 µM against L. infantum promastigotes. nih.gov Other studies on different 7-chloroquinoline derivatives have reported EC₅₀ values in the low micromolar and even nanomolar range against both promastigote and amastigote forms of L. amazonensis and L. infantum. nih.govnih.govresearchgate.net

The table below summarizes the EC₅₀ values for selected quinoline derivatives against different Leishmania species and forms, illustrating the potent activity of this class of compounds.

Compound ClassLeishmania SpeciesParasite FormEC₅₀ / IC₅₀ (µM)Reference
Quinoline Derivative (QuinDer1)L. amazonensisAmastigote0.0911 nih.gov
Quinoline Derivative (AM1009)L. amazonensisPromastigote2.41 nih.gov
Quinoline Derivative (AM1009)L. infantumPromastigote0.38 nih.gov
7-chloro-4-quinolinylhydrazone (2a)L. amazonensisAmastigote8.1 researchgate.net
ClioquinolL. amazonensisPromastigote~7.3 (2.55 µg/mL) nih.gov
ClioquinolL. infantumPromastigote~4.1 (1.44 µg/mL) nih.gov
ClioquinolL. amazonensisAxenic Amastigote~5.4 (1.88 µg/mL) nih.gov
ClioquinolL. infantumAxenic Amastigote~2.8 (0.98 µg/mL) nih.gov

Note: IC₅₀ (half-maximal inhibitory concentration) is often used interchangeably with EC₅₀. Conversions from µg/mL to µM are approximate based on estimated molecular weights.

To understand how these quinoline derivatives exert their antiparasitic effects, researchers have investigated their impact on the parasite's cellular and biochemical processes. The parasite's mitochondrion has emerged as a primary target. news-medical.net

The energy metabolism of Leishmania is a critical pathway for its survival, and disruption of this process can be lethal. Studies on quinoline derivatives have shown that they can interfere with the parasite's bioenergetics. For example, tafenoquine (B11912) (an 8-aminoquinoline) has been shown to induce a rapid drop in intracellular ATP levels in the parasite. nih.gov This depletion of ATP, the cell's primary energy currency, compromises essential cellular functions and leads to parasite death. news-medical.netnih.gov The inhibition of the parasite's respiratory chain is a key mechanism leading to this drop in ATP production. nih.gov

The mitochondrion of Leishmania is not only central to energy production but also involved in other vital functions. Many 4-aminoquinoline (B48711) derivatives are believed to exert their leishmanicidal effects by targeting this organelle. nih.gov Research has demonstrated that these compounds can cause a significant reduction and collapse of the mitochondrial membrane potential (ΔΨm). nih.govnih.govnih.govnih.gov This depolarization disrupts mitochondrial function, including its ability to produce ATP efficiently. nih.gov The loss of mitochondrial membrane potential is a key indicator of mitochondrial dysfunction and is often a precursor to programmed cell death pathways in the parasite. researchgate.netnih.govdeepdyve.com

The integrity of the parasite's plasma membrane is essential for maintaining its internal environment and viability. Some quinoline derivatives have been found to alter the permeability of this membrane. For instance, studies on the derivative clioquinol revealed that it could cause the rupture of the plasma membrane in L. amazonensis. nih.govdeepdyve.com However, this is not a universal mechanism for all quinoline derivatives. Other studies have shown that certain 7-chloro-4-quinolinylhydrazone derivatives induce mitochondrial dysfunction without causing any immediate alteration to the plasma membrane's integrity, suggesting that the primary target is internal. researchgate.netnih.gov This indicates that while some derivatives may act on the cell surface, a significant portion of them appear to target intracellular components like the mitochondrion. nih.gov

Mechanistic Investigations of Leishmanicidal Action

Generation of Reactive Oxygen Species (ROS)

The generation of reactive oxygen species (ROS) is a known mechanism of action for some quinoline-containing compounds, contributing to their cytotoxic effects against pathogens and cancer cells. While direct studies on this compound are limited, the broader class of quinoline derivatives has been shown to induce ROS production. The unprotonated nitrogen atom in the pyridine (B92270) ring of quinolines is thought to facilitate electron transfer in redox reactions, thereby catalyzing the generation of ROS. illinois.edu This process can lead to oxidative stress within the target cell, causing damage to DNA, proteins, and lipids, ultimately resulting in cell death. The presence of the 7-chloro substituent on the quinoline ring can influence the electron distribution and redox potential of the molecule, potentially modulating its capacity to generate ROS. Further research is needed to specifically quantify the ROS-generating potential of this compound and its derivatives and to fully elucidate the structure-activity relationships governing this process.

Antiplasmodial Activity (Antimalarial)

Derivatives of 7-chloroquinolin-4-amine (B103981) have long been the focus of antimalarial drug discovery, primarily due to the effectiveness of chloroquine (B1663885). However, the emergence of chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has necessitated the development of new analogues.

Efficacy Against Chloroquine-Sensitive Plasmodium falciparum Strains

A variety of this compound derivatives have demonstrated potent in vitro activity against chloroquine-sensitive (CQS) strains of P. falciparum. For instance, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine have shown promising antiplasmodial activities, with some being equally or slightly more active than chloroquine against the sensitive NF54 strain. nih.gov The modification of the propyl side chain has been a key strategy in these efforts. For example, the parallel acylation of N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine has yielded a series of compounds with significant activity against CQS strains. nih.gov

Efficacy Against Chloroquine-Resistant Plasmodium falciparum Strains

A crucial aspect of modern antimalarial research is the development of compounds effective against chloroquine-resistant (CQR) strains. Encouragingly, many derivatives of this compound have shown significant activity against these challenging strains. In several studies, the newly synthesized compounds exhibited a much smaller decrease in activity against resistant strains compared to chloroquine. nih.gov For example, a series of 29 new compounds derived from N-{3-[4-(3-aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine displayed activity in the lower nanomolar range against both CQS and CQR strains. nih.gov This suggests that modifications to the side chain can help overcome the resistance mechanisms employed by the parasite.

Strategies for Overcoming Drug Resistance

Several strategies have been employed to design 7-chloroquinolin-4-amine derivatives that can overcome chloroquine resistance. One successful approach involves modifying the side chain to interfere with the parasite's resistance mechanisms. The resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which expels the drug from its site of action. By altering the length and basicity of the side chain, it is possible to create molecules that are less susceptible to efflux by the mutated PfCRT.

Studies have shown that introducing bulky or complex functionalities at the end of the propyl side chain can restore activity against CQR strains. For instance, creating hybrid molecules by linking the 7-chloroquinoline core to other pharmacophores has yielded promising results. Furthermore, the synthesis of "reversed chloroquines," where the terminal amino group is modified, has also been explored as a viable strategy. nih.gov The goal of these modifications is to either increase the accumulation of the drug within the parasite's food vacuole or to introduce a new mechanism of action that is not affected by the existing resistance pathways.

Antibacterial Activity

Beyond their antiplasmodial effects, derivatives of 7-chloroquinolin-4-amine have also been investigated for their antibacterial properties. The quinoline scaffold is present in several antibacterial agents, and its derivatives have shown a broad spectrum of activity.

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Organisms

Research has indicated that certain 7-chloroquinoline derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, novel 7-chloroquinoline sulphonamide derivatives have been synthesized and screened for their in-vitro antibacterial activity against strains such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The specific substitutions on the 4-amino side chain play a crucial role in determining the antibacterial spectrum and potency. While some analogues have shown promising results, their activity is often compared to standard antibiotics to gauge their potential as future therapeutic agents. Further structure-activity relationship studies are necessary to optimize the antibacterial efficacy of this compound derivatives.

Data Tables

Table 1: Antiplasmodial Activity of Selected 7-Chloroquinolin-4-amine Derivatives

Compound/DerivativeP. falciparum StrainIC50 (nM)Reference
N-{3-[4-(3-Aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine derivative 1Chloroquine-Sensitive10-50 nih.gov
N-{3-[4-(3-Aminopropyl)piperazin-1-yl]propyl}-7-chloroquinolin-4-amine derivative 2Chloroquine-Resistant20-100 nih.gov
ω-Aminoacyl derivative of 7-chloroquinolin-4-amineNF54 (CQS)Comparable to Chloroquine nih.gov
ω-Alkyl derivative of 7-chloroquinolin-4-amineK1 (CQR)Low nanomolar nih.gov

Table 2: Antibacterial Activity of Selected 7-Chloroquinoline Derivatives

Compound/DerivativeBacterial StrainActivityReference
7-Chloroquinoline Sulphonamide DerivativeStaphylococcus aureus (Gram-positive)Active researchgate.net
7-Chloroquinoline Sulphonamide DerivativeEscherichia coli (Gram-negative)Active researchgate.net
7-Chloroquinoline Sulphonamide DerivativeBacillus subtilis (Gram-positive)Active researchgate.net
7-Chloroquinoline Sulphonamide DerivativeKlebsiella pneumoniae (Gram-negative)Active researchgate.net

Specific Inhibition of Multi-Drug Resistant Strains (e.g., MRSA, drug-resistant E. coli)

Derivatives of the 4-aminoquinoline framework have demonstrated notable efficacy against multi-drug resistant (MDR) bacterial strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Research into a series of 4-aminoquinoline derivatives revealed that certain compounds exhibit potent inhibition of MRSA. For instance, 6-chlorocyclopentaquinolinamine has been reported to have a potent Minimum Inhibitory Concentration (MIC) of 0.125 mM against MRSA. mdpi.com While specific data for this compound derivatives against drug-resistant E. coli remains less characterized in the reviewed literature, the broader class of quinoline derivatives has shown activity against Gram-negative bacteria. For example, certain 7-haloanilino-8-nitrofluoroquinolone derivatives have demonstrated interesting antibacterial properties against both standard and resistant Gram-positive strains, with some chlorinated derivatives showing good activity against resistant isolates of S. aureus. researchgate.net

Table 1: Antibacterial Activity of Selected 4-Aminoquinoline Derivatives against MRSA

CompoundTarget StrainMIC (mM)
6-chlorocyclopentaquinolinamineMRSA0.125

Note: This table is based on data for a related 4-aminoquinoline derivative, as specific MIC values for this compound derivatives against MRSA were not available in the reviewed literature.

Proposed Mechanisms of Action

The antibacterial effects of this compound derivatives are believed to be multifactorial, targeting essential bacterial cellular processes.

Inhibition of FtsZ Polymerization and Z-ring Formation

The bacterial cell division protein FtsZ is a crucial and highly conserved target for novel antibacterial agents. FtsZ polymerizes to form the Z-ring at the site of cell division, a critical step in bacterial cytokinesis. nih.govresearchgate.net Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual cell death. researchgate.net While direct evidence for this compound derivatives is still emerging, other small molecules have been shown to inhibit FtsZ GTPase activity and perturb the assembly of the Z-ring. nih.gov The proposed mechanism involves the binding of these inhibitors to FtsZ, which can either destabilize FtsZ polymers or induce bundling of the protofilaments, both of which disrupt the normal dynamics of Z-ring formation. nih.gov

Interaction with Penicillin Binding Protein 2a (PBP2a)

In the context of MRSA, a key mechanism of resistance to β-lactam antibiotics is the acquisition of the mecA gene, which encodes for Penicillin Binding Protein 2a (PBP2a). mdpi.com PBP2a has a low affinity for β-lactams, allowing the bacterium to continue cell wall synthesis in the presence of these antibiotics. mdpi.com Structure-activity relationship (SAR) and docking studies on 4-aminoquinoline derivatives have suggested a potential interaction with PBP2a. mdpi.com These studies indicate that compounds can bind within the PBP2a binding site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.com For instance, docking analyses have shown interactions with key residues such as ALA601, ILE614, GLN521, TYR519, and THR399. mdpi.com Enhanced inhibition of MRSA by certain derivatives has been attributed to additional π-alkyl interactions and favorable docking parameters, highlighting the potential of the 4-aminoquinoline scaffold to overcome β-lactam resistance by targeting PBP2a. mdpi.com

Antitumor/Cytostatic Activity

In addition to their antibacterial properties, derivatives of 7-chloroquinoline have been extensively investigated for their potential as anticancer agents.

Growth Inhibition Against Human Cancer Cell Lines

Numerous studies have demonstrated the potent in vitro antiproliferative activity of 7-chloroquinoline derivatives against a panel of human cancer cell lines. For example, a series of novel 7-chloro-(4-thioalkylquinoline) derivatives were evaluated for their cytotoxic activity, with some compounds exhibiting significant growth inhibition. nih.gov Similarly, hybrid molecules combining the 7-chloroquinoline and benzimidazole (B57391) scaffolds have shown strong cytotoxic activity, with GI50 values ranging from 0.4 to 8 µM against cell lines such as CaCo-2 (colorectal adenocarcinoma), MCF-7 (breast adenocarcinoma), CCRF-CEM (T-lymphoblastoid leukemia), Hut78 (cutaneous T-cell lymphoma), THP-1 (acute monocytic leukemia), and Raji (Burkitt's lymphoma). mdpi.com Another study on [(7-Chloroquinolin-4-yl)amino]chalcone derivatives reported IC50 values against human prostate LNCaP tumor cells in the range of 6.95 to 7.93 µg/mL for the most active compounds. researchgate.netsemanticscholar.org

Table 2: In Vitro Growth Inhibitory Activity of Selected 7-Chloroquinoline Derivatives against Human Cancer Cell Lines

Compound TypeCancer Cell LineIC50/GI50 (µM)
7-Chloro-4-aminoquinoline-benzimidazole hybridCCRF-CEM0.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybridHut780.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybridTHP-10.4 - 8
7-Chloro-4-aminoquinoline-benzimidazole hybridRaji0.4 - 8
7-Chloro-(4-thioalkylquinoline) derivativeVariousVaries
[(7-Chloroquinolin-4-yl)amino]chalcone derivativeLNCaP~15 - 17

Note: The IC50/GI50 values are presented as a range for the benzimidazole hybrids as reported in the source. The specific values for the thioalkylquinoline derivatives varied depending on the specific compound and cell line. The IC50 for the chalcone (B49325) derivatives was converted from µg/mL assuming an average molecular weight.

Cellular Mechanisms of Action

The cytostatic and cytotoxic effects of 7-chloroquinoline derivatives are mediated through the modulation of several key cellular pathways, leading to cell cycle arrest and apoptosis.

Studies on 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown that these compounds can induce significant cell death in human bladder carcinoma cells (5637). nih.gov The mechanism was found to involve arrest of the cell cycle in the G0/G1 phase and the induction of apoptosis. nih.gov Western blotting analysis confirmed the interaction of these compounds with both pro- and anti-apoptotic proteins. nih.gov

Furthermore, investigations into 7-chloro-4-aminoquinoline-benzimidazole hybrids revealed that they can effectively suppress cell cycle progression in leukemia and lymphoma cells. mdpi.com Treatment with these compounds led to an accumulation of cells in the subG0/G1 phase, which is indicative of DNA fragmentation and apoptosis. mdpi.com Additionally, these derivatives were shown to induce the disruption of the mitochondrial membrane potential in HuT78 cells, a key event in the intrinsic apoptotic pathway. mdpi.com Some compounds also caused cell cycle arrest at the G2/M phase. researchgate.net These findings suggest that this compound derivatives likely exert their antitumor effects through the induction of programmed cell death and interference with the normal progression of the cell cycle.

Induction of Apoptosis and Necrosis

Derivatives of 7-chloroquinoline have demonstrated the capacity to induce both apoptosis and necrosis in various cancer cell lines. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells, and its induction is a primary goal of many anticancer therapies. Necrosis, on the other hand, is a form of cell death resulting from acute cellular injury.

Studies on certain 7-chloroquinoline derivatives have utilized flow cytometry to quantify the extent of apoptosis and necrosis. For instance, after treatment with specific derivatives, human cancer cell lines such as the breast cancer cell line MCF-7 and the lung cancer cell line A549 were assessed using Annexin V-FITC and propidium (B1200493) iodide (PI) staining. researchgate.net Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

In one study, treatment of MCF-7 cells with a 7-chloroquinoline derivative led to a significant increase in the percentage of cells undergoing apoptosis and necrosis compared to untreated control cells. researchgate.net The distribution of cells in different quadrants of the flow cytometry plot (non-apoptotic, early apoptotic, late apoptotic, and necrotic) provided a quantitative measure of the compound's cytotoxic effects.

Table 1: Effect of a 7-Chloroquinoline Derivative on Apoptosis and Necrosis in MCF-7 Cells

Treatment Concentration (µM) Non-apoptotic (%) Early Apoptotic (%) Late Apoptotic (%) Necrotic (%)
Control - 95.8 1.5 1.2 1.5
Derivative A 10 75.2 10.5 8.3 6.0
Derivative A 25 45.6 20.1 15.4 18.9
Doxorubicin 1 30.2 35.8 20.5 13.5

Data is hypothetical and representative of findings for 7-chloroquinoline derivatives.

These findings suggest that the 7-chloroquinoline scaffold can be a key element in designing compounds that effectively trigger programmed cell death pathways in cancer cells. The exact mechanism can involve the intrinsic pathway of apoptosis, characterized by mitochondrial membrane disruption and activation of caspases. mdpi.com

Cell Cycle Arrest (e.g., S phase)

In addition to inducing cell death, many chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation. Derivatives of quinoline have been shown to cause cell cycle arrest at various phases, including the G0/G1, G2/M, and S phases.

Research on novel bis-spirocyclic 2-oxindole derivatives incorporating a pyrimido[4,5-b]quinoline moiety has demonstrated the ability of these compounds to cause cell cycle arrest in the S phase in breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cell lines. nih.gov The S phase is the period of DNA synthesis, and arrest at this stage can be indicative of DNA damage or interference with the replication machinery. This inhibition of cell cycle progression is a key aspect of their anti-proliferative effects. nih.gov

Flow cytometry analysis of DNA content is a standard method to determine the phase of the cell cycle in which cells are arrested. Following treatment with a quinoline derivative, an accumulation of cells in a specific phase (e.g., S phase) compared to a control population indicates cell cycle arrest.

Table 2: Effect of a Quinoline Derivative on Cell Cycle Distribution in HCT116 Cells

Treatment Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Control - 60.5 25.2 14.3
Derivative B 10 45.1 40.8 14.1
Derivative B 25 30.7 55.4 13.9
5-Fluorouracil 5 35.2 50.1 14.7

Data is hypothetical and representative of findings for quinoline derivatives.

The ability of certain quinoline derivatives to induce S-phase arrest suggests they may interfere with DNA synthesis, potentially through the inhibition of enzymes like topoisomerase or by causing DNA damage. nih.gov This mechanism of action is a valuable attribute for an anticancer agent, as it directly targets the proliferative capacity of tumor cells.

Structure Activity Relationship Sar Studies of N 3 Bromopropyl 7 Chloroquinolin 4 Amine Derivatives

Impact of Alkyl Chain Length and Branching

The diaminoalkyl side chain of 4-aminoquinoline (B48711) derivatives plays a pivotal role in modulating their biological activity. Research has systematically explored the effects of varying the length and branching of this chain, revealing critical links to potency, particularly against chloroquine-resistant (CQR) strains of Plasmodium falciparum.

Generally, shortening or lengthening the aliphatic side chain from the standard isopentyl group found in chloroquine (B1663885) has been shown to have little effect on activity against chloroquine-sensitive (CQS) strains. nih.gov However, these modifications can significantly increase activity against CQR strains. nih.govucsf.edu Studies have shown that aminoquinolines with side chains shorter or longer than that of chloroquine are active against both CQS and CQR parasites. nih.gov For instance, derivatives with a three-carbon spacer between the two amine groups often exhibit high potency. nih.gov This suggests that the resistance mechanism in parasites may have a degree of specificity for the particular side chain length found in chloroquine. ucsf.edu

The nature of the alkyl groups on the terminal amine is also a key determinant of activity. While desethylchloroquine (a secondary amine) shows activity similar to chloroquine against CQS strains, its potency is lower against some CQR strains. nih.gov This highlights that modifications at the basic nitrogen position are important for activity against resistant parasites. nih.gov The introduction of less bulky side chains has also been correlated with greater antimalarial activity.

Table 1: Effect of Side Chain Length on Antimalarial Activity of 7-Chloro-4-aminoquinoline Analogs
Compound Side ChainActivity vs. CQS StrainsActivity vs. CQR StrainsReference
Standard (Isopentyl)HighLow (in resistant parasites) nih.govnih.gov
Shorter Chain (e.g., 2-3 carbons)MaintainedIncreased nih.govnih.gov
Longer Chain (e.g., >=10 carbons)MaintainedIncreased nih.gov

Role of the Terminal Amine Moiety and Its Basicity

The terminal amine group of the side chain is an essential feature for the antimalarial activity of 4-aminoquinolines. Its basicity is critical for the mechanism of action, which involves the accumulation of the drug in the acidic digestive vacuole of the malaria parasite. researchgate.net This process, known as pH trapping, occurs because the weakly basic 4-aminoquinoline can cross biological membranes in its neutral form but becomes protonated in the acidic (pH ~5.5) environment of the vacuole. The resulting charged species cannot readily diffuse back out, leading to a high concentration of the drug at its site of action.

For optimal concentration within the vacuole, the drug structure generally requires at least two basic nitrogen atoms with appropriate pKa values. researchgate.net The terminal amino group is one of the primary sites of this crucial protonation. Altering the basicity of this group can significantly impact the drug's ability to accumulate and, consequently, its potency. Furthermore, research suggests that the side chain's amino group is specifically recognized by the chloroquine resistance mechanism, making its modification a key strategy for developing compounds active against CQR strains. nih.gov The introduction of an additional basic amino group to the side chain of some derivatives has been shown to improve potency while maintaining a good selectivity index. nih.gov

Influence of Substitutions on the Quinoline (B57606) Ring (e.g., 7-position modifications)

The quinoline ring system is a cornerstone of the pharmacophore, and substitutions on this ring significantly influence biological activity. researchgate.net The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in N-(3-Bromopropyl)-7-chloroquinolin-4-amine, is strongly correlated with higher antimalarial activity. The 7-chloro-4-aminoquinoline core is considered essential for the inhibition of β-hematin formation, a critical process in the parasite's detoxification of heme.

SAR studies have explored replacing the 7-chloro group with other substituents.

Halogens : 7-iodo and 7-bromo derivatives were found to be as active as their 7-chloro counterparts against both CQS and CQR strains of P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl analogs were generally less active, especially against resistant strains. nih.gov

Other Groups : Most 7-methoxy (7-OMe) derivatives were found to be largely inactive. nih.gov However, other modifications, such as adding a phenylether, biaryl, or alkylaryl substituent at the 7-position, have generated potent analogs, with the biaryl-containing series showing consistently good potency against drug-resistant strains and good selectivity. nih.gov

Exchanging the quinoline ring system for a bulkier acridine ring has also been shown to improve antimalarial potency against both sensitive and resistant strains, suggesting that increased bulk or hydrophobicity can be advantageous. ucsf.edunih.gov

Table 2: Influence of 7-Position Substituent on Quinoline Ring Activity
7-Position SubstituentRelative Antimalarial ActivityReference
-Cl (Chloro)High (Baseline)
-Br (Bromo)High (Comparable to -Cl) nih.gov
-I (Iodo)High (Comparable to -Cl) nih.gov
-F (Fluoro)Less Active nih.gov
-CF3 (Trifluoromethyl)Substantially Less Active (esp. vs CQR) nih.gov
-OMe (Methoxy)Inactive nih.gov
-PhO (Phenoxy)Potent (esp. with shorter side chains) nih.gov
-BiarylPotent (esp. vs CQR) nih.gov

Conformational Flexibility and Steric Hindrance Effects

The flexibility of the linker between the quinoline core and the terminal amine also plays a role. Employing conformationally flexible linkers, such as in certain quinoline-pyrimidine hybrids, has been a successful strategy in designing potent antimalarial compounds. nih.gov This flexibility may allow the molecule to adopt the optimal conformation required for binding and activity. For example, some potent 4-aminoquinolines are capable of forming an intramolecular hydrogen bond between the protonated amine on the side chain and a hydrogen bond acceptor, a feature that depends on the molecule's ability to adopt a specific conformation. nih.gov

Modulating Factors for Selective Biological Activity

A key goal in drug design is to create compounds that are selectively toxic to the target pathogen while having minimal effect on host cells. For 4-aminoquinoline derivatives, several structural factors modulate this selectivity.

Side Chain Modification : As previously noted, altering the side chain is a primary method to overcome resistance. The resistance mechanism is believed to involve a transporter protein (PfCRT) that effluxes chloroquine from the digestive vacuole. researchgate.net Structural modifications to the side chain can disrupt recognition by this transporter, restoring activity against CQR strains. nih.govnih.gov

Quinoline Ring Substitution : Replacing the 4-position nitrogen atom of the 7-chloroquinoline (B30040) with sulfur (S) or oxygen (O) significantly lowers antimalarial potency but can improve the selectivity index (the ratio of CQR strain IC50 to CQS strain IC50). nih.gov This suggests a trade-off between potency and the ability to evade resistance mechanisms.

Hydrophobicity and Bulk : Increasing the bulk and/or hydrophobicity of the quinoline moiety, for example by creating biaryl derivatives or switching to an acridine system, can be advantageous for activity against multidrug-resistant strains. nih.gov This may enhance interactions with heme or other targets within the parasite.

Hybrid Molecules : A promising strategy involves creating hybrid molecules that combine the 4-aminoquinoline core with another pharmacophore. For example, hybrids of 4-aminoquinoline and pyrimidine have been developed that show potent activity in the nanomolar range against both CQS and CQR strains of P. falciparum. nih.gov These hybrids are designed to accumulate via weak-base trapping and may have multiple mechanisms of action, potentially reducing the likelihood of resistance development. nih.gov

Computational Chemistry and Molecular Modeling Approaches for N 3 Bromopropyl 7 Chloroquinolin 4 Amine Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is crucial for understanding the binding modes of N-(3-Bromopropyl)-7-chloroquinolin-4-amine derivatives and elucidating the structural basis of their biological activity.

One of the key applications of molecular docking for 7-chloroquinoline (B30040) derivatives has been in the investigation of their antibacterial properties, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). A critical target in MRSA is Penicillin-Binding Protein 2a (PBP2a), an enzyme that confers resistance to β-lactam antibiotics. mdpi.combiorxiv.org Docking studies have been performed to analyze the interaction of 4-aminoquinoline (B48711) derivatives within the PBP2a binding site (PDB ID: 4DK1). researchgate.netmdpi.com

These simulations reveal that the derivatives can effectively occupy the binding pocket of the enzyme. The analysis of the docked poses identifies the specific amino acid residues that form the binding site and are crucial for the ligand's affinity. For certain 7-chloro-4-aminoquinoline derivatives, key residues within the PBP2a active site have been identified as critical interaction points. researchgate.netmdpi.com

Interacting ResidueRole in Binding
GLN521 Forms hydrogen bonds with the ligand. researchgate.netmdpi.com
ALA601 Contributes to hydrophobic interactions. researchgate.netmdpi.com
ILE614 Contributes to hydrophobic interactions. researchgate.netmdpi.com
TYR519 Participates in halogen contacts with the chlorine atom of the quinoline (B57606) core. researchgate.netmdpi.com
THR399 Participates in halogen contacts. researchgate.netmdpi.com

This detailed binding site analysis provides a structural roadmap for designing new derivatives with improved inhibitory activity against PBP2a. By modifying the ligand's structure to enhance interactions with these key residues, the potency and specificity of the compounds can be systematically improved.

The stability of the ligand-target complex is governed by a variety of intermolecular forces. Molecular docking simulations allow for the precise identification and characterization of these crucial interactions between 7-chloroquinoline derivatives and their target proteins, such as PBP2a. Structure-activity relationship (SAR) docking studies have successfully identified several key forces that drive the binding of these compounds. researchgate.netmdpi.com

Hydrogen Bonding: Hydrogen bonds are critical for ligand recognition and binding affinity. For instance, the nitrogen atoms in the quinoline ring system or the amino group at the 4-position can act as hydrogen bond acceptors or donors. Docking studies show that residues like GLN521 in the PBP2a binding site can form hydrogen bonds with 4-aminoquinoline derivatives. researchgate.netmdpi.com

Hydrophobic Interactions: The aromatic quinoline core of the compounds readily participates in hydrophobic interactions with nonpolar amino acid residues. Residues such as ALA601 and ILE614 in PBP2a have been shown to form a hydrophobic pocket that accommodates the ligand. researchgate.netmdpi.com

π-Alkyl Interactions: These are interactions between a π-system (the quinoline ring) and an alkyl group. Certain derivatives have demonstrated enhanced inhibitory activity due to the formation of additional π-alkyl interactions within the PBP2a binding site, further anchoring the ligand in its optimal orientation. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. doi.org For derivatives of 7-chloro-4-aminoquinoline, QSAR models have been instrumental in identifying the key physicochemical properties that govern their therapeutic effects, such as antimalarial or anti-tubercular activities. doi.orgasianpubs.orgresearchgate.net

The QSAR approach involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR), to build a model that predicts activity. asianpubs.orgresearchgate.net These models help in understanding which structural features are beneficial or detrimental to the desired biological response.

A study on side chain modified 4-amino-7-chloroquinolines against resistant Plasmodium falciparum (Dd2 strain) developed a statistically significant 2D QSAR model. researchgate.net The model demonstrated a strong correlation between the calculated descriptors and the antimalarial activity, highlighting its predictive power. researchgate.net

Statistical ParameterValueDescription
r² (Correlation Coefficient) 0.9188Indicates that nearly 92% of the variance in the biological activity is explained by the model. researchgate.net
q² (Cross-validated r²) 0.8349A measure of the model's internal predictive ability, obtained through cross-validation. researchgate.net
pred_r² (External Predictive Ability) 0.7258A measure of the model's ability to predict the activity of an external test set of compounds. researchgate.net

The descriptors identified in such QSAR models often relate to steric (e.g., molar refractivity), electronic (e.g., dipole moment), and hydrophobic (e.g., log P) properties. asianpubs.org These findings are invaluable for the rational design of new 7-chloroquinoline analogues with potentially enhanced potency. doi.org

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This methodology has been applied to the 7-chloroquinoline scaffold to explore its potential against various diseases. niscpr.res.inresearchgate.net For instance, virtual screening has been used to identify 7-chloroquinoline derivatives as potential inhibitors of targets like Leishmania amazonensis enzymes and Plasmodium falciparum lactate (B86563) dehydrogenase. niscpr.res.inresearchgate.net

Building upon this, virtual library design allows for the creation of vast, focused collections of novel, yet-to-be-synthesized molecules based on a common chemical scaffold, such as 7-chloroquinoline. This process involves defining a core structure (the scaffold) and then computationally adding a variety of chemical substituents or building blocks at specified points of variation. researchgate.netchalmers.se

The general workflow for designing a virtual library based on the this compound scaffold would involve:

Scaffold Definition: The 7-chloroquinolin-4-amine (B103981) core is defined as the constant region of the library.

Enumeration of Building Blocks: A large collection of virtual building blocks (e.g., different alkyl halides to replace the bromopropyl group, or various substituents on the quinoline ring) is assembled from commercial or custom databases. nih.gov

Combinatorial Generation: A computational algorithm combines the core scaffold with the building blocks in a combinatorial fashion to generate a library of thousands or even millions of virtual compounds. ncsu.edu

Property Filtering and Screening: The generated virtual library is then filtered based on desired physicochemical properties (e.g., molecular weight, lipophilicity) to ensure drug-likeness. Subsequently, the library can be subjected to virtual screening (e.g., molecular docking) against a specific therapeutic target to identify the most promising candidates for synthesis and biological evaluation.

This approach enables the exploration of a much larger chemical space than what is feasible through traditional synthesis alone, accelerating the discovery of new lead compounds with optimized properties. chalmers.se

Future Directions and Emerging Research Avenues for N 3 Bromopropyl 7 Chloroquinolin 4 Amine and Its Derivatives

Exploration of Novel Therapeutic Targets and Disease Applications

While the 7-chloroquinoline (B30040) core is historically associated with antimalarial activity, derivatives of N-(3-Bromopropyl)-7-chloroquinolin-4-amine are being explored for a range of other diseases. The inherent reactivity of the bromopropyl side chain allows for the introduction of diverse functionalities, enabling the exploration of new biological targets.

Antiprotozoal Drug Discovery: Beyond malaria, research has demonstrated the potential of 4-aminoquinoline (B48711) derivatives against other protozoan infections. For instance, a derivative of this compound, synthesized through a direct reaction with cyclohexanamine, has shown promising in vitro activity against Leishmania amazonensis and Leishmania infantum promastigotes nih.gov. This highlights the potential of using this scaffold to develop new treatments for neglected tropical diseases. Further research could focus on synthesizing a library of derivatives by reacting this compound with various amines and other nucleophiles to identify compounds with broad-spectrum antiprotozoal activity.

Anticancer Therapies: The 4-aminoquinoline framework is a recognized scaffold in the design of anticancer agents mdpi.comresearchgate.net. Derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. The this compound intermediate can be utilized to synthesize novel compounds that could target specific pathways in cancer cells. For example, derivatives could be designed to inhibit kinases, which are often dysregulated in cancer, or to interfere with DNA replication and repair mechanisms. The exploration of its derivatives against a panel of human cancer cell lines could reveal novel structure-activity relationships and lead to the identification of potent and selective anticancer drug candidates.

Neurodegenerative Diseases: Emerging evidence suggests that compounds with the 4-amino-7-chloroquinoline scaffold may have neuroprotective effects. These compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for Parkinson's disease. This suggests a potential for developing novel therapeutics for neurodegenerative disorders. The ability to modify the side chain of this compound could be leveraged to design derivatives that can cross the blood-brain barrier and modulate targets relevant to neurodegeneration.

Potential Therapeutic Area Example of Target/Disease Rationale for Exploration
AntiprotozoalLeishmaniasisDemonstrated in vitro activity of a derivative against Leishmania species nih.gov.
AnticancerKinase Inhibition4-aminoquinoline scaffold is a known kinase inhibitor framework mdpi.comresearchgate.net.
Neurodegenerative DiseasesParkinson's Disease4-amino-7-chloroquinoline scaffold can act as an agonist for the NR4A2 nuclear receptor.

Advanced Synthetic Methodologies for Enhanced Chemical Diversity

The future development of drugs derived from this compound will heavily rely on advanced and efficient synthetic methodologies to create a wide array of structurally diverse analogs. The presence of the reactive bromopropyl group is a key feature that can be exploited for this purpose.

Nucleophilic Substitution Reactions: The bromine atom on the propyl side chain is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the straightforward introduction of a vast range of functional groups. By reacting this compound with various nucleophiles such as amines, thiols, alcohols, and carbanions, a large library of derivatives can be synthesized. This approach is fundamental for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of the lead compounds.

Palladium-Mediated Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools like palladium-catalyzed cross-coupling reactions. While typically applied to aryl halides, innovative methods could be developed to utilize the alkyl bromide functionality for coupling reactions, thereby introducing aryl, heteroaryl, or other complex moieties. This would significantly expand the chemical space that can be explored.

Click Chemistry: The versatile nature of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers an efficient way to create complex molecules. The this compound could be converted to an azide (B81097) derivative, which can then be reacted with a wide variety of terminal alkynes to generate triazole-containing hybrid molecules. This methodology is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Synthetic Methodology Description Potential for Diversity
Nucleophilic SubstitutionReaction of the bromopropyl group with various nucleophiles.High - allows introduction of diverse functional groups.
Pd-Mediated Cross-CouplingCoupling of the alkyl bromide with other organic fragments.High - enables the formation of carbon-carbon and carbon-heteroatom bonds.
Click ChemistryFormation of triazole linkages from an azide derivative.Very High - modular approach to create complex hybrid molecules.

Rational Design of Multi-Target Directed Ligands

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological targets. The development of multi-target directed ligands (MTDLs), single molecules designed to interact with two or more targets simultaneously, is a promising therapeutic strategy. This compound serves as an excellent starting point for the rational design of such agents.

The design of MTDLs often involves linking two or more pharmacophores, each responsible for interacting with a specific target. The 3-bromopropyl chain of the title compound can act as a flexible linker to connect the 7-chloroquinoline core to another pharmacologically active moiety. For example, in the context of Alzheimer's disease, one could envision linking the 7-chloroquinoline scaffold (known to have effects on amyloid-beta aggregation) to a cholinesterase inhibitor pharmacophore.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the rational design of these MTDLs. These tools can help in optimizing the length and composition of the linker to ensure proper binding of the pharmacophores to their respective targets.

Development of Hybrid Molecules with Enhanced Potency and Selectivity

Molecular hybridization is a strategy that combines two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially improved therapeutic properties. This approach can lead to compounds with enhanced potency, better selectivity, and a reduced likelihood of developing drug resistance.

This compound is an ideal building block for creating hybrid molecules. The 7-chloroquinoline moiety can be combined with other heterocyclic systems known for their biological activities, such as benzimidazoles, oxazoles, or triazoles mdpi.comlstmed.ac.uk. For instance, a hybrid of a 7-chloroquinoline and a benzimidazole (B57391) has been synthesized and shown to possess antiproliferative activity mdpi.com. The synthesis of such hybrids often involves the reaction of the bromopropyl group with a suitable functional group on the other heterocyclic moiety.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(3-Bromopropyl)-7-chloroquinolin-4-amine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous quinazolin-4-amine derivatives are synthesized via multi-step reactions, including bromination of the quinoline core followed by amine coupling (e.g., yields ranging from 24% to 92% in similar compounds) . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMF or THF), and temperature gradients. Orthogonal experimental design (e.g., Taguchi methods) can systematically identify optimal conditions by testing variables like catalyst loading and reaction time .

Q. Which analytical techniques are critical for validating the purity and structure of This compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural integrity, with specific shifts indicating bromopropyl and chloroquinoline moieties . High-Resolution Mass Spectrometry (HRMS) validates molecular weight accuracy (e.g., deviation < 2 ppm). Purity assessment requires High-Performance Liquid Chromatography (HPLC) with UV detection at λ ~254 nm, coupled with column selection (C18 reverse-phase) to resolve polar byproducts .

Q. What are the key safety considerations when handling This compound in laboratory settings?

  • Methodological Answer : Due to the bromopropyl group’s alkylating potential, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to heat or sparks, as halogenated amines may decompose exothermically . Storage at 0–6°C in amber vials minimizes degradation. Preclinical toxicity screening (e.g., Ames test for mutagenicity) is recommended before pharmacological assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yield or byproduct formation during synthesis?

  • Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace moisture, oxygen sensitivity). Use factorial design to isolate interactions between variables (e.g., solvent purity vs. catalyst efficiency) . For byproduct analysis, employ LC-MS/MS to identify intermediates and refine reaction pathways. Statistical tools like ANOVA can quantify the significance of each factor .

Q. What computational approaches predict the reactivity and stability of This compound under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distributions to predict nucleophilic/electrophilic sites. Reaction path searches using quantum chemical software (e.g., Gaussian) simulate intermediates and transition states . Molecular dynamics (MD) simulations assess solvent effects on stability, while QSAR models correlate structural features (e.g., bromine electronegativity) with degradation rates .

Q. What experimental frameworks are suitable for investigating the pharmacological activity of This compound?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability) using dose-response curves (IC₅₀ determination). For antimalarial activity, follow protocols similar to chloroquine derivatives, testing against Plasmodium cultures . Preclinical ADME/Tox studies require metabolic stability assays (e.g., microsomal incubation) and pharmacokinetic profiling (Cmax, t½) in rodent models .

Q. How can researchers design a scalable purification process for This compound?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) remove low-MW impurities, while crystallization optimization (solvent-antisolvent systems) enhances purity . Process simulation tools (Aspen Plus) model distillation or chromatography parameters. Pilot-scale trials should validate reproducibility under Good Manufacturing Practices (GMP) .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

  • Methodological Answer : Nonlinear regression (e.g., Hill equation) fits dose-response curves, while principal component analysis (PCA) reduces dimensionality in SAR datasets . Machine learning (e.g., random forest) identifies predictive molecular descriptors. For reproducibility, report confidence intervals and p-values with Bonferroni correction .

Q. How should researchers formulate hypotheses about the mechanism of action for This compound?

  • Methodological Answer : Ground hypotheses in existing pharmacophore models (e.g., quinoline-based inhibitors targeting heme polymerization in malaria ). Use competitive binding assays (SPR, ITC) to validate target engagement. Theoretical frameworks should align with cheminformatics databases (e.g., PubChem bioactivity data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.